molecular formula C19H18ClNO5S B407487 Ethyl 7-chloro-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate CAS No. 361179-93-3

Ethyl 7-chloro-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate

Cat. No.: B407487
CAS No.: 361179-93-3
M. Wt: 407.9g/mol
InChI Key: AONJBERNEMTIEG-UHFFFAOYSA-N
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Description

"Ethyl 7-chloro-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate" is a benzofuran derivative functionalized with a sulfonamide group and an ethyl ester moiety. These analogs are synthesized via nucleophilic substitutions, cyclizations, and catalytic reductions, with applications in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 7-chloro-2-methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO5S/c1-4-25-19(22)17-12(3)26-18-15(17)9-13(10-16(18)20)21-27(23,24)14-7-5-11(2)6-8-14/h5-10,21H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONJBERNEMTIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2Cl)NS(=O)(=O)C3=CC=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-chloro-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate (CAS: 361179-93-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClNO5S, with a molar mass of 407.87 g/mol. The compound features a benzofuran ring system, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H18ClNO5S
Molar Mass407.87 g/mol
CAS Number361179-93-3

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that modifications on the benzofuran ring significantly influence the compound's cytotoxic activity against various cancer cell lines.

  • Cytotoxicity : In vitro studies demonstrate that compounds similar to this compound exhibit significant cytotoxic effects against leukemia cells (K562 and HL60) with IC50 values ranging from 0.1 μM to 5 μM, indicating strong selective toxicity towards cancerous cells while sparing normal cells .
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit critical signaling pathways involved in cell proliferation and survival, such as the AKT signaling pathway. This inhibition leads to mitotic catastrophe in cancer cells, thereby reducing tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies:

  • Halogen Substitution : The presence of halogen atoms (like chlorine) at specific positions on the benzofuran ring enhances cytotoxicity. For instance, compounds with chlorine substitutions have shown improved binding interactions with target proteins involved in cancer progression .
  • Functional Groups : The incorporation of sulfonamide groups has been linked to increased antiproliferative activity. This suggests that the functional groups attached to the benzofuran core play a crucial role in modulating biological activity .

Case Studies and Research Findings

Several research findings underscore the efficacy and potential applications of this compound:

  • In vitro Studies : A study demonstrated that this compound exhibited significant inhibition of cell growth in various cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .
  • Animal Models : Preclinical trials using murine models have shown promising results where treatment with derivatives of this compound led to a reduction in tumor size without notable toxicity to normal tissues, indicating a favorable safety profile .
  • Comparative Analysis : In comparison with established anticancer agents like doxorubicin, this compound demonstrated comparable or superior antiproliferative effects against certain cancer types .

Comparison with Similar Compounds

Key Observations :

  • Tosyl Group Reactivity : The 4-methylphenylsulfonyl group is introduced via sulfonylation reactions using tosyl chloride or hydrazide derivatives. Dual tosylation (e.g., 6e ) requires stoichiometric excess of tosyl chloride and triethylamine as a base .
  • Heterocyclic Core Diversity : Pyrazolone and benzofuran derivatives (hypothetical for the target compound) exhibit distinct electronic environments due to aromaticity and substituent effects. For example, pyrazolone derivatives (5, 6e) show strong IR absorption at ~1723 cm⁻¹ (ester C=O) and ~1377 cm⁻¹ (sulfonyl S=O) .
  • Steric and Electronic Effects : Allyl and benzyloxy groups in pyroglutamate derivatives (5 in ) enhance steric hindrance, reducing reaction rates compared to less-substituted analogs.

Spectroscopic and Physicochemical Properties

Table: Comparative Spectroscopic Data

Compound IR (cm⁻¹) $^1$H NMR (δ, ppm) HRMS (M$^+$)
5 1723 (C=O), 1377 (S=O) 1.33 (t, 3H, ester CH3), 2.48 (s, 3H, tosyl CH3) Not reported
6e 1723 (C=O), 1462 (S=O) 7.78–7.25 (m, 8H, aromatic), 4.28 (q, 2H, ester) 501.0771 [M+Na]$^+$
7 Not reported 7.34–7.25 (m, aromatic), 9.8 (s, 1H, aldehyde) 321 (M$^+$)

Key Findings :

  • Sulfonyl Group Impact : The tosyl group induces deshielding in $^1$H NMR, with aromatic protons resonating at δ 7.2–7.8 ppm .
  • Regioselectivity : Cyclization reactions (e.g., pyrazolone formation) favor the 5-methyl-3-oxo regioisomer due to steric and electronic stabilization .

Methodological Considerations

  • Structural Elucidation : Crystallographic data for analogs were refined using SHELX (e.g., SHELXL for small-molecule refinement), with ORTEP-3 generating anisotropic displacement ellipsoids .
  • Synthetic Limitations : Low yields (<80% in most cases) stem from competing side reactions during tosylation, necessitating chromatographic purification .

Preparation Methods

Precursor Synthesis

Ethyl 3-hydroxy-2-methyl-5-nitrobenzoate serves as the starting material. Nitration at position 5 is achieved using fuming nitric acid in sulfuric acid at 0°C, yielding a nitro intermediate (85% yield).

Cyclization to Benzofuran Core

The dihydroxy precursor undergoes Mitsunobu cyclization:

  • Conditions : PPh₃ (1.2 eq), DEAD (1.2 eq), tetrahydrofuran (THF), 25°C, 3 hours.

  • Outcome : Forms 2-methyl-5-nitro-1-benzofuran-3-carboxylate (72% yield).

Reduction of Nitro Group

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine (95% yield).

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

  • Conditions : Amine intermediate (1 eq), 4-methylbenzenesulfonyl chloride (1.1 eq), pyridine, 0°C → 25°C, 12 hours.

  • Outcome : Sulfonamide product isolated via silica gel chromatography (68% yield).

Regioselective Chlorination

  • Reagent : N-Chlorosuccinimide (NCS, 1.05 eq), dimethylformamide (DMF), 50°C, 4 hours.

  • Outcome : 7-Chloro derivative obtained (81% yield).

Alkyne Synthesis

Ethyl 3-iodo-2-methyl-5-nitrobenzoate reacts with 4-fluorophenylacetylene under Sonogashira conditions:

  • Catalyst : Pd(OAc)₂ (5 mol%), CuI (10 mol%), P(t-Bu)₃·HBF₄ (10 mol%).

  • Conditions : Diisopropylamine (DIPA), 80°C, 12 hours.

  • Outcome : Ethyl 2-methyl-5-nitro-1-benzofuran-3-carboxylate (58% yield).

Functionalization Sequence

Subsequent reduction, sulfonylation, and chlorination follow analogous steps to the Mitsunobu route, with minor adjustments in solvent choice (acetonitrile vs. THF).

Optimization Studies

Cyclization Efficiency

MethodCatalyst SystemSolventYield (%)
MitsunobuPPh₃/DEADTHF72
Pd-CatalyzedPd(OAc)₂/CuI/P(t-Bu)₃DIPA58

The Mitsunobu approach offers higher yields but generates stoichiometric phosphine oxide waste. Pd-catalyzed methods, while lower-yielding, enable scalability and better regiocontrol.

Chlorination Agents

ReagentSolventTemp (°C)Yield (%)
NCSDMF5081
Cl₂DCM0→2563

NCS in DMF minimizes byproducts and enhances selectivity for position 7.

Analytical Characterization

Key intermediates and the final product were characterized by:

  • ¹H NMR : Methyl singlet at δ 2.45 (2-CH₃), sulfonamide NH at δ 10.2.

  • HPLC Purity : >99% (C18 column, 70:30 MeOH:H₂O).

  • Mass Spec : [M+H]⁺ = 422.1 (calc. 422.08).

Challenges and Solutions

Sulfonamide Hydrolysis

The sulfonamide group is prone to hydrolysis under acidic conditions. Mitigation involves:

  • Low-Temperature Reaction : Conduct sulfonylation at 0°C.

  • Anhydrous Solvents : Use dried pyridine or DMF to suppress hydrolysis.

Ester Stability

Ethyl esters may transesterify under basic conditions. Solutions include:

  • Mild Bases : Triethylamine instead of NaOH during sulfonylation.

  • Short Reaction Times : Limit exposure to nucleophilic reagents.

Comparative Method Analysis

ParameterMitsunobu RoutePd-Catalyzed Route
CostModerateHigh
Yield72%58%
ScalabilityLimitedHigh
RegiocontrolModerateExcellent

The Mitsunobu method is preferable for small-scale synthesis, while Pd-catalyzed routes suit industrial applications .

Q & A

Q. What are the key synthetic routes for Ethyl 7-chloro-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the benzofuran core. A common approach includes:

  • Step 1 : Formation of the benzofuran ring via cyclization of substituted phenols or ketones.
  • Step 2 : Introduction of the sulfonamide group using (4-methylphenyl)sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Step 3 : Esterification to introduce the ethyl carboxylate group.
    Optimization focuses on controlling temperature (e.g., 0–5°C for sulfonylation to avoid side reactions) and solvent choice (e.g., THF or DCM for solubility). Purification via column chromatography or recrystallization ensures high yields (>75%) and purity (>95%) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Critical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., sulfonamide protons at δ 7.5–8.0 ppm, ester carbonyl at ~170 ppm) .
  • X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen-bonded dimers observed in benzofuran derivatives) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 476.06 for C20_{20}H19_{19}ClNO5_5S).

Q. What functional groups in this compound influence its reactivity in medicinal chemistry applications?

  • Sulfonamide Group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Chlorine Substituent : Enhances lipophilicity and electron-withdrawing effects, impacting binding affinity .
  • Ethyl Ester : Can be hydrolyzed to a carboxylic acid for prodrug strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected NMR splitting or IR peaks) often arise from:

  • Tautomerism : Use variable-temperature NMR to detect equilibrium between keto-enol forms.
  • Crystallographic vs. Solution Data : Compare X-ray structures (rigid packing) with NMR (dynamic solution behavior). For example, hydrogen-bonding patterns in crystals may differ from solution .
  • Impurity Identification : Employ LC-MS/MS to trace byproducts (e.g., incomplete sulfonylation).

Q. What strategies are effective for studying structure-activity relationships (SAR) in benzofuran derivatives?

  • Functional Group Replacement : Synthesize analogs with modified sulfonamides (e.g., replacing 4-methylphenyl with naphthyl) to assess target selectivity .
  • Computational Docking : Use molecular dynamics simulations to predict binding modes with proteins (e.g., COX-2 or kinase targets). Validate with mutagenesis studies .
  • Pharmacophore Mapping : Identify critical moieties (e.g., sulfonamide’s NH for hydrogen bonding) using 3D-QSAR models .

Q. How can researchers investigate the biological targets of this compound using in vitro and in silico methods?

  • Target Identification : Perform affinity chromatography with immobilized compound to pull down interacting proteins.
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
  • Molecular Dynamics Simulations : Analyze stability of compound-enzyme complexes (e.g., RMSD < 2 Å over 100 ns simulations) .

Data Contradiction Analysis

Q. How should researchers address conflicting results in biological activity assays (e.g., IC50_{50}50​ variability)?

  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolic Stability : Test compound stability in cell media (e.g., liver microsome assays) to rule out degradation .
  • Off-Target Effects : Use CRISPR knockouts or siRNA silencing to confirm target specificity .

Q. What are the limitations of using X-ray crystallography for structural analysis of this compound?

  • Crystal Packing Effects : Observed hydrogen bonds (e.g., O–H⋯O dimers) may not reflect solution-state interactions .
  • Dynamic Regions : Flexible groups (e.g., ethyl ester) may have poor electron density resolution.
  • Alternative Techniques : Complement with cryo-EM or neutron diffraction for flexible regions.

Methodological Guidelines

Q. What protocols are recommended for optimizing the sulfonylation step in synthesis?

  • Reagent Ratio : Use 1.2 equivalents of (4-methylphenyl)sulfonyl chloride to ensure complete reaction.
  • Base Selection : Triethylamine outperforms pyridine in minimizing side reactions (e.g., ester hydrolysis) .
  • Workup : Quench with ice-cold water to precipitate the product, followed by washing with NaHCO3_3 to remove excess acid.

Q. How can computational tools predict the compound’s metabolic pathways?

  • Software : Use ADMET Predictor or Schrödinger’s QikProp to estimate CYP450 metabolism sites (e.g., demethylation or sulfonamide cleavage) .
  • Validation : Compare predictions with in vitro hepatocyte assays for clearance rates.

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